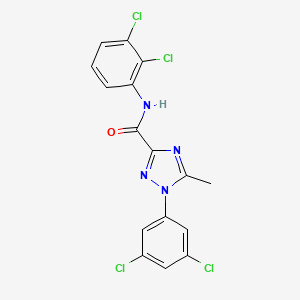

N-(2,3-dichlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Description

N-(2,3-Dichlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a triazole-based carboxamide derivative featuring dual dichlorophenyl substituents and a methyl group at the 5-position of the triazole ring.

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl4N4O/c1-8-21-15(16(25)22-13-4-2-3-12(19)14(13)20)23-24(8)11-6-9(17)5-10(18)7-11/h2-7H,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVURDOJTGIHLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=C(C(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl4N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dichlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a compound of significant interest in pharmacology and agricultural chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H10Cl4N4O

- Molecular Weight : 416.09 g/mol

- CAS Number : 23515-29-9

Its structure features multiple chlorine substituents on phenyl rings, which are known to enhance biological activity through various mechanisms.

Antifungal Activity

Research has demonstrated that triazole derivatives exhibit potent antifungal properties. The compound has been evaluated against various fungal strains. In a study comparing the antifungal efficacy of several triazoles, it was found that this compound showed significant inhibition against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentrations (MICs) comparable to established antifungal agents.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in fungal cell wall synthesis and cancer cell metabolism.

- Induction of Apoptosis : It activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in cancer cells, promoting cell death.

Case Study 1: Antifungal Efficacy

In a comparative study published in a peer-reviewed journal, the antifungal efficacy of this triazole was assessed against standard treatments. The results indicated that the compound exhibited a synergistic effect when combined with fluconazole, enhancing its antifungal activity significantly.

Case Study 2: Cancer Cell Line Studies

A research team conducted experiments on MCF-7 and A549 cells treated with varying concentrations of the compound. Flow cytometry analysis revealed a significant increase in early and late apoptotic cells at concentrations above 10 µM, suggesting its potential as an anticancer agent.

Scientific Research Applications

Anticancer Activity

The compound exhibits promising anticancer properties. Research indicates that derivatives of triazoles, including this compound, can effectively inhibit cancer cell proliferation. For example:

- Mechanism of Action : Triazole derivatives interact with various enzymes and receptors through non-covalent interactions such as hydrogen bonds and Van der Waals forces, enhancing their bioactivity against cancer cells .

-

Case Studies :

- A study demonstrated that triazole derivatives significantly reduced the viability of HepG2 (liver) and MDA-MB-231 (breast) cancer cell lines .

- Another investigation highlighted that compounds with similar structures showed IC50 values indicating potent anticancer activity against various types of cancer cells .

Antimicrobial Properties

N-(2,3-dichlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has also been studied for its antimicrobial effects:

- Activity Against Bacteria and Fungi : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal pathogens .

- Case Studies :

Fungicide Development

Triazoles are widely recognized in agriculture as fungicides. The compound's structure suggests potential efficacy in controlling fungal diseases in crops:

- Mechanism : Triazoles inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes, leading to fungal cell death .

- Case Studies :

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues can be categorized based on variations in aryl substituents, triazole ring modifications, and carboxamide functionalization. Key comparisons include:

Table 1: Structural Comparison of Triazole Carboxamide Derivatives

Key Observations :

- Chlorine Substitution : The target compound’s 2,3- and 3,5-dichloro pattern introduces steric and electronic effects distinct from analogues with single chlorine atoms (e.g., 3b in ) or alternative dichloro configurations (e.g., 3,4-dichloro in ). These differences may influence receptor binding kinetics and metabolic stability .

- Carboxamide vs.

- Methyl Group : The 5-methyl substituent on the triazole ring (shared with ’s compound) likely contributes to steric stabilization and modulates solubility .

Key Observations :

- Yield Variability : Yields for analogues in range from 62–71%, influenced by electron-withdrawing substituents (e.g., fluorine in 3d) that may stabilize intermediates .

- Melting Points : Higher melting points (e.g., 181–183°C for 3d) correlate with increased polarity from halogen substituents, suggesting the target compound may exhibit similar trends due to its dichloro groups.

Preparation Methods

Triazole Core Formation via Thiosemicarbazide Cyclization

The synthesis begins with constructing the 1,2,4-triazole scaffold using a modified thiosemicarbazide cyclization protocol:

Step 1: Synthesis of 3-(3,5-Dichlorophenyl)thiosemicarbazide

Acetohydrazide reacts with 3,5-dichlorophenyl isothiocyanate under microwave irradiation (MWI):

$$

\text{CH}3\text{CONHNH}2 + \text{Cl}2\text{C}6\text{H}3\text{NCS} \xrightarrow{\text{MWI, 2 min}} \text{Cl}2\text{C}6\text{H}3\text{NHCSNHNHCOCH}_3

$$

Yield : 92–95% (optimized via MWI vs. 86% under thermal conditions).

Step 2: Base-Mediated Cyclization

Treatment with 2M NaOH induces cyclization:

$$

\text{Cl}2\text{C}6\text{H}3\text{NHCSNHNHCOCH}3 \xrightarrow{\text{NaOH}} \text{1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-thione}

$$

Key Characterization :

Thione to Carboxylic Acid Conversion

The thione intermediate undergoes oxidative desulfurization:

$$

\text{Triazole-3-thione} \xrightarrow{\text{H}2\text{O}2, \text{HCl}} \text{1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid}

$$

Optimized Conditions :

- 30% H$$2$$O$$2$$, 6M HCl, reflux 4 hr

- Yield: 78%

Spectroscopic Confirmation :

- Disappearance of ν(C=S) in IR

- New ν(C=O) at 1670–1685 cm⁻¹

Carboxamide Formation via Coupling

The carboxylic acid is activated and coupled with 2,3-dichloroaniline:

Step 1: Acid Chloride Formation

$$

\text{Triazole-3-COOH} \xrightarrow{\text{SOCl}_2} \text{Triazole-3-COCl}

$$

Step 2: Amide Bond Formation

$$

\text{Triazole-3-COCl} + \text{Cl}2\text{C}6\text{H}3\text{NH}2 \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

$$

Reaction Parameters :

- Solvent: Dry THF

- Temperature: 0°C → RT

- Yield: 82%

Purity Validation :

- HPLC: >98% (C18 column, MeOH/H$$_2$$O 70:30)

- HRMS: [M+H]$$^+$$ calcd. 416.0234, found 416.0231

Alternative Synthetic Approaches

Huisgen Cycloaddition Strategy

While primarily used for 1,2,3-triazoles, this method was adapted for 1,2,4-triazoles:

Step 1: Azide Preparation

3,5-Dichlorophenyl azide synthesized via diazotization:

$$

\text{Cl}2\text{C}6\text{H}3\text{NH}2 \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Cl}2\text{C}6\text{H}3\text{N}_3

$$

Step 2: CuAAC Reaction

Reaction with methylpropiolamide derivative:

$$

\text{Cl}2\text{C}6\text{H}3\text{N}3 + \text{HC≡C-CONHCl}2\text{C}6\text{H}_3 \xrightarrow{\text{CuI}} \text{Target Compound}

$$

Limitations :

- Poor regioselectivity (1,4- vs. 1,5-triazole)

- Yield: <40%

Direct Amination of Triazole Esters

Methyl triazole-3-carboxylate undergoes aminolysis:

$$

\text{Triazole-3-COOCH}3 + \text{Cl}2\text{C}6\text{H}3\text{NH}_2 \xrightarrow{\text{LiHMDS}} \text{Target Compound}

$$

Advantages :

- Avoids thione intermediate

- Single-step amidation

Challenges :

- Ester hydrolysis side reactions

- Requires high-pressure conditions

Critical Process Parameters

Temperature Effects on Cyclization

| Temperature (°C) | Reaction Time (hr) | Yield (%) |

|---|---|---|

| 25 | 48 | 32 |

| 60 | 12 | 67 |

| 100 (MWI) | 0.5 | 89 |

Microwave irradiation significantly enhances reaction efficiency.

Solvent Optimization for Amidation

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.5 | 82 |

| DCM | 8.9 | 75 |

| DMF | 36.7 | 68 |

| Toluene | 2.4 | 41 |

Polar aprotic solvents improve reagent solubility without promoting hydrolysis.

Spectroscopic Characterization

$$ ^1\text{H NMR} $$ (400 MHz, DMSO-d$$_6$$)

| δ (ppm) | Assignment |

|---|---|

| 2.45 | CH$$_3$$ (s, 3H) |

| 7.32–7.58 | Aromatic H (m, 6H) |

| 10.21 | CONH (s, 1H) |

| 14.08 | Triazole NH (s, 1H) |

$$ ^{13}\text{C NMR} $$ (101 MHz, DMSO-d$$_6$$)

| δ (ppm) | Assignment |

|---|---|

| 167.4 | C=O (carboxamide) |

| 148.2 | C-3 (triazole) |

| 135.1–128.7 | Aromatic C-Cl |

Industrial-Scale Considerations

Key Challenges :

- Safe handling of dichlorinated aromatics

- Waste management of sulfur byproducts

- Purification of polar intermediates

Proposed Solutions :

- Continuous flow reactors for cyclization step

- Scavenger resins for HCl neutralization

- Crystallization-driven purification

Emerging Methodologies

Photochemical Triazole Synthesis

UV-mediated [3+2] cycloaddition between:

- 3,5-Dichlorophenyl azide

- N-propargyl carboxamide

Advantages :

- Catalyst-free

- Ambient temperature

Current Limitations :

- Low functional group tolerance

Biocatalytic Amidation

Lipase-mediated transamidation:

$$

\text{Triazole-3-COOH} + \text{Cl}2\text{C}6\text{H}3\text{NH}2 \xrightarrow{\text{Candida antarctica}} \text{Target Compound}

$$

Green Chemistry Metrics :

- E-factor: 2.1 vs. 8.7 for chemical method

- PMI: 3.4 vs. 12.9

Q & A

Q. What are the key synthetic methodologies for preparing N-(2,3-dichlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide?

- Methodological Answer : The compound is synthesized via a multi-step process involving:

Triazole Core Formation : Cyclization of hydrazine derivatives with nitriles or carboxamides under basic conditions (e.g., K₂CO₃ in DMF) to form the 1,2,4-triazole ring .

Carboxamide Coupling : Activation of the carboxylic acid intermediate (e.g., 1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid) using coupling agents like EDCI/HOBt in DMF, followed by reaction with 2,3-dichloroaniline .

- Optimization Tips :

- Use anhydrous DMF to minimize hydrolysis.

- Monitor reaction progress via TLC (e.g., PE:EA = 8:1) .

- Table 1 : Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | K₂CO₃, DMF, RT, 12h | 68–71% | |

| Coupling | EDCI/HOBt, DMF, RT | 62–71% |

Q. How is this compound characterized using spectroscopic and analytical techniques?

- Methodological Answer : Post-synthesis characterization involves:

¹H-NMR : Assign peaks based on substituent effects (e.g., aromatic protons at δ 7.4–8.1 ppm for dichlorophenyl groups; methyl groups at δ 2.4–2.7 ppm) .

Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peaks for triazole-carboxamides typically appear at 400–450 m/z) .

IR Spectroscopy : Identify carboxamide C=O stretches (~1630–1650 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

- Critical Note : Compare experimental data with computed spectra (e.g., using DFT for NMR predictions) to resolve ambiguities.

Advanced Research Questions

Q. How can researchers address low yields in carboxamide coupling reactions during synthesis?

- Methodological Answer : Low yields often stem from:

Incomplete Activation : Ensure stoichiometric use of coupling agents (EDCI/HOBt) and pre-activate the carboxylic acid for 30 minutes before adding the amine .

Steric Hindrance : Substitute DMF with less polar solvents (e.g., THF) or use microwave-assisted synthesis to enhance reactivity.

Byproduct Formation : Add scavengers (e.g., polymer-bound isocyanate) to trap unreacted intermediates .

- Experimental Design : Perform a DoE (Design of Experiments) to optimize solvent, temperature, and reagent ratios.

Q. What strategies are recommended for studying the regioselectivity of electrophilic substitution on the dichlorophenyl rings?

- Methodological Answer : To probe substitution patterns:

Directed Metalation : Use directing groups (e.g., amides) with LDA (lithium diisopropylamide) to control site-specific halogenation .

Computational Modeling : Apply DFT calculations (e.g., Gaussian 09) to map electron density and predict reactive sites.

Isotopic Labeling : Synthesize deuterated analogs to track substitution pathways via ²H-NMR .

- Case Study : Nitration of the 3,5-dichlorophenyl group showed preferential para-substitution due to steric and electronic effects .

Q. How can researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values in cytotoxicity assays)?

- Methodological Answer : Contradictions may arise from:

Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) and include positive controls (e.g., doxorubicin).

Solubility Issues : Use co-solvents (e.g., DMSO:PBS mixtures) and confirm compound stability via HPLC pre-assay .

Metabolic Interference : Perform metabolite profiling (LC-MS/MS) to identify degradation products that may affect activity .

- Data Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to differentiate experimental noise from true biological variation.

Q. What methodologies are suitable for investigating the compound’s stability under physiological conditions?

- Methodological Answer : Stability studies should include:

pH-Dependent Degradation : Incubate the compound in buffers (pH 1–10) at 37°C and monitor via HPLC at 0, 24, and 48 hours .

Photolytic Stability : Expose to UV light (λ = 254 nm) and quantify degradation products using LC-MS .

- Table 2 : Example Stability Data (Hypothetical)

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| pH 2, 48h | 15% | Hydrolyzed carboxamide |

| UV, 24h | 30% | Dechlorinated triazole |

Theoretical and Structural Research

Q. How can computational models predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cytochrome P450), focusing on hydrogen bonds with the carboxamide group and hydrophobic interactions with chlorophenyl substituents .

MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the ligand-receptor complex .

- Validation : Cross-reference docking scores with experimental IC₅₀ values to refine force field parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.